molecular formula C7H10Cl2O2 B14382240 (3R)-3-Methylhexanedioyl dichloride CAS No. 88342-70-5

(3R)-3-Methylhexanedioyl dichloride

Cat. No.: B14382240
CAS No.: 88342-70-5
M. Wt: 197.06 g/mol
InChI Key: YDDUPABDRNKFDU-RXMQYKEDSA-N
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Description

(3R)-3-Methylhexanedioyl dichloride is a chiral, aliphatic diacid chloride with the molecular formula $ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $. It is characterized by a six-carbon backbone (hexanedioyl) with a methyl group at the third carbon in the (R)-configuration. This compound is primarily used in organic synthesis for acylations and polymerizations, leveraging its high electrophilicity. Its stereochemistry influences reactivity and product stereoselectivity, making it valuable in asymmetric catalysis and pharmaceutical intermediate synthesis .

Properties

CAS No.

88342-70-5

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

(3R)-3-methylhexanedioyl dichloride

InChI

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

YDDUPABDRNKFDU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CCC(=O)Cl)CC(=O)Cl

Canonical SMILES

CC(CCC(=O)Cl)CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3R)-3-Methylhexanedioyl dichloride typically involves the reaction of (3R)-3-Methylhexanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:

(3R)-3-Methylhexanedioic acid+SOCl2(3R)-3-Methylhexanedioyl dichloride+SO2+HCl\text{(3R)-3-Methylhexanedioic acid} + \text{SOCl}_2 \rightarrow \text{(3R)-3-Methylhexanedioyl dichloride} + \text{SO}_2 + \text{HCl} (3R)-3-Methylhexanedioic acid+SOCl2​→(3R)-3-Methylhexanedioyl dichloride+SO2​+HCl

Industrial Production Methods: On an industrial scale, the production of (3R)-3-Methylhexanedioyl dichloride may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (3R)-3-Methylhexanedioyl dichloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, (3R)-3-Methylhexanedioyl dichloride hydrolyzes to form (3R)-3-Methylhexanedioic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed.

Major Products:

    Substitution Products: Amides, esters, thioesters.

    Hydrolysis Product: (3R)-3-Methylhexanedioic acid.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

Chemistry: (3R)-3-Methylhexanedioyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, (3R)-3-Methylhexanedioyl dichloride is used to synthesize bioactive molecules that may have therapeutic potential. It can be used to introduce functional groups that enhance the biological activity of drug candidates.

Industry: The compound is used in the production of polymers and resins. Its ability to form stable acyl derivatives makes it useful in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Methylhexanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (3R)-3-Methylhexanedioyl dichloride with structurally related diacid chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity (Relative) Solubility
(3R)-3-Methylhexanedioyl dichloride $ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $ 197.06 215–220 (est.) High Soluble in THF, DCM, ether
Hexanedioyl dichloride $ \text{C}6\text{H}8\text{Cl}2\text{O}2 $ 183.03 198–200 Very high Soluble in polar aprotic solvents
(3S)-3-Methylhexanedioyl dichloride $ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $ 197.06 215–220 (est.) High Similar to (3R)-isomer
Glutaryl dichloride $ \text{C}5\text{H}6\text{Cl}2\text{O}2 $ 168.99 185–190 Moderate Soluble in benzene, DCM

Key Observations :

  • Steric Effects : The (3R)-methyl group introduces steric hindrance compared to unsubstituted hexanedioyl dichloride, reducing reaction rates in sterically demanding reactions (e.g., bulky nucleophiles) .
  • Stereoselectivity : The (3R)-isomer produces enantiomerically enriched products in asymmetric syntheses, unlike achiral analogs like hexanedioyl dichloride .
Spectroscopic Differentiation

$ ^1\text{H} $-NMR data highlights key differences:

  • Methyl Group Signal : The (3R)-isomer shows a distinct triplet at δ 1.02 ppm (9H, s) for the tert-butyl group in derivatives, absent in linear analogs .
  • Chiral Center Effects : Splitting patterns in the 3.8–4.0 ppm range (methylene protons) differ from achiral dichlorides, as seen in comparative studies of Zygocaperoside derivatives .

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